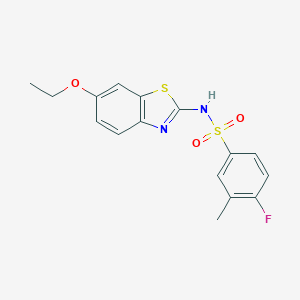![molecular formula C18H11NO3 B280963 16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B280963.png)
16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one, also known as AT-8, is a compound that has been of interest to the scientific community due to its potential applications in research.
Mécanisme D'action
16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one binds to phosphotyrosine residues through the formation of a stable complex between the compound and the phosphate group. This complex then emits a fluorescent signal upon excitation, allowing for the detection of protein phosphorylation.
Biochemical and Physiological Effects:
16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one has been shown to have no significant effects on cellular viability or proliferation. However, it has been shown to have an inhibitory effect on the activity of protein tyrosine phosphatases, which are enzymes that remove phosphate groups from proteins. This inhibition can lead to an increase in protein phosphorylation and downstream signaling events.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one as a fluorescent probe is its specificity for phosphotyrosine residues, allowing for the detection of protein phosphorylation with high accuracy. However, one limitation is the need for a fluorescent microscope or plate reader for detection, which may not be available in all research settings.
Orientations Futures
Future research directions for 16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one include the development of new fluorescent probes with increased sensitivity and specificity for phosphotyrosine residues. Additionally, the use of 16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one in live cell imaging and high-throughput screening assays may lead to new insights into the regulation of protein phosphorylation in various biological systems.
Méthodes De Synthèse
The synthesis of 16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 3-aminophenol in the presence of sodium hydroxide. The resulting product is then reacted with cyclopentadiene and subsequently oxidized to yield 16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one.
Applications De Recherche Scientifique
16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one has been primarily used in research as a fluorescent probe for the detection of protein phosphorylation. This is due to its ability to bind specifically to phosphotyrosine residues and emit a fluorescent signal upon excitation. This has allowed for the visualization and quantification of protein phosphorylation in various biological systems.
Propriétés
Formule moléculaire |
C18H11NO3 |
|---|---|
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |
InChI |
InChI=1S/C18H11NO3/c1-9(20)14-16-10-5-2-3-6-11(10)17(21)12-7-4-8-13(15(12)16)19-18(14)22/h2-8H,1H3,(H,19,22) |
Clé InChI |
KPCZTWRJINKFBD-UHFFFAOYSA-N |
SMILES isomérique |
CC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N=C1O |
SMILES |
CC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)NC1=O |
SMILES canonique |
CC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)
![Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280896.png)
![Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280900.png)
![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)
![Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280904.png)
![Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280905.png)
![6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280910.png)
![5-{[4-(Acetylamino)anilino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B280911.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B280912.png)
![Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280914.png)